Differentiation Dimension 1: Antimicrobial Potency Range — Benzofuran-2-Carbohydrazide Class Benchmarking
The benzofuran-2-carbohydrazide scaffold class—to which N'-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide belongs—has demonstrated antimicrobial MIC values ranging from 31.25 to 500 μg/mL across Gram-positive and Gram-negative bacterial strains [1]. The potency within this class is governed by N'-substituent identity: compound 3o (N'-(5-bromo-2-oxoindolin-3-ylidene)-benzofuran-2-carbohydrazide, bearing an electron-withdrawing 7-nitro substituent) achieved MIC = 31.25 μg/mL against E. coli and P. vulgaris, while unsubstituted or weakly substituted congeners (e.g., 3a, 3l) required 250–500 μg/mL to achieve comparable inhibition [1]. The 4-methoxyphenoxyacetyl moiety in the target compound provides a distinct electronic and steric profile versus the isatin-derived substituents in this benchmark series.
| Evidence Dimension | Antibacterial MIC against Gram-negative bacteria |
|---|---|
| Target Compound Data | Not directly tested in published studies; predicted activity within class range based on benzofuran-2-carbohydrazide scaffold |
| Comparator Or Baseline | Benzofurano-isatin derivative 3o: MIC = 31.25 μg/mL (E. coli and P. vulgaris); Ampicillin: MIC = 3.90 μg/mL; Norfloxacin: MIC = 0.12 μg/mL |
| Quantified Difference | Class potency span of ~16-fold (31.25 to 500 μg/mL) demonstrates N'-substituent-dependent activity modulation |
| Conditions | Broth microdilution MIC assay; S. aureus ATCC-25923, B. subtilis ATCC-6633, E. coli ATCC-25922, P. vulgaris ATCC-27853, C. albicans, A. niger |
Why This Matters
Procurement of a benzofuran-2-carbohydrazide with a specific N'-substituent (4-methoxyphenoxyacetyl) rather than a generic unsubstituted hydrazide directly impacts the likelihood of observing antimicrobial activity in screening campaigns.
- [1] Ugale V, Patel H, Patel B, Bari S. Benzofurano-isatins: Search for antimicrobial agents. Arabian Journal of Chemistry. 2017;10:S2846-S2855. doi:10.1016/j.arabjc.2013.11.001 View Source
